Bromodichloronitromethane

特性

IUPAC Name |

bromo-dichloro-nitromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrCl2NO2/c2-1(3,4)5(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZWGJLCNQYBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021509 | |

| Record name | Bromodichloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-01-4 | |

| Record name | Bromodichloronitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, bromodichloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodichloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

説明

Introduction to Bromodichloronitromethane (BDCNM) and Halonitromethanes (HNMs)

Classification and Nomenclature of Halonitromethanes

Halonitromethanes (HNMs) are nitrogen-containing DBPs characterized by a nitro group ($$-\text{NO}2$$) bonded to a trihalogenated methane structure. BDCNM belongs to this class, with its IUPAC name bromo-dichloro-nitromethane and CAS registry number 918-01-4 . The general structure of HNMs is $$ \text{CX}3\text{NO}_2 $$, where $$ X $$ represents halogen atoms (Cl, Br, or I). BDCNM’s molecular weight is 208.82 g/mol , and its density is 2.225 g/cm³ .

Table 1: Key Physicochemical Properties of BDCNM

HNMs are categorized by their halogen composition:

- Chlorinated HNMs : e.g., trichloronitromethane (chloropicrin).

- Brominated HNMs : e.g., tribromonitromethane (bromopicrin).

- Mixed Halogen HNMs : e.g., BDCNM and chlorodibromonitromethane.

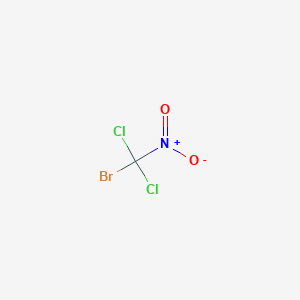

BDCNM’s structure (Fig. 1) features a central carbon atom bonded to two chlorine atoms, one bromine atom, and a nitro group. This configuration influences its reactivity and environmental persistence.

Historical Context in Disinfection Byproduct (DBP) Research

HNMs were first identified in the 1980s, but BDCNM gained prominence after the U.S. Environmental Protection Agency’s (EPA) 2000–2002 nationwide DBP occurrence study, which detected it in 11% of sampled water systems. Early toxicological assessments revealed BDCNM’s potency:

- Cytotoxicity : BDCNM ranks fifth among nine HNMs tested, with an LC₅₀ (72-hour exposure) of 0.87 μM in Chinese hamster ovary (CHO) cells.

- Genotoxicity : Induces DNA strand breaks at concentrations as low as 0.5 μM.

Table 2: Comparative Toxicity of Select HNMs

| HNM | Cytotoxicity Rank (1 = Most Toxic) | Genotoxicity (Comet Assay) |

|---|---|---|

| Dibromonitromethane | 1 | Highest DNA damage |

| BDCNM | 5 | Moderate DNA damage |

| Trichloronitromethane | 9 | Lowest DNA damage |

The shift from chlorine to chloramines for disinfection in the 2000s exacerbated HNM formation due to reactions with organic nitrogen precursors (e.g., amino acids). BDCNM’s detection in treated waters increased by 30% in systems using ozonation-chlorination sequences.

Emerging Relevance in Water Quality and Public Health

BDCNM’s health risks stem from its stability in distribution systems and bioaccumulation potential. Key findings include:

- Dehalogenation in the Gastrointestinal Tract :

Formation Pathways :

Mitigation Strategies :

Figure 1: Proposed Degradation Pathway of BDCNM in Water

$$ \text{CBrCl}2\text{NO}2 + \cdot \text{OH} \rightarrow \text{CO}2 + \text{Br}^- + 2\text{Cl}^- + \text{NO}3^- $$

Regulatory agencies now prioritize HNMs under the U.S. EPA’s Unregulated Contaminant Monitoring Rule (UCMR 5), with BDCNM included in toxicological evaluations for future Maximum Contaminant Level (MCL) guidelines.

準備方法

Formation Pathways in Disinfection Processes

BDCNM is identified as a DBP in water treatment systems employing UV/chlorine disinfection with bromide-containing precursors. When sodium hypochlorite (NaOCl) reacts with bromide ions (Br⁻) under UV-254 nm irradiation, hypobromous acid (HOBr) forms, which further reacts with organic nitrogen compounds (e.g., tryptophan) to generate brominated nitroalkanes.

Key Steps:

Synthetic Adaptations for Controlled Production

Replicating this pathway in laboratory settings involves irradiating mixtures of NaOCl (5–10 mg/L), NaBr (1–2 mg/L), and dichloronitromethane (5–20 μM) at pH 7–8. Post-reaction quenching with sodium thiosulfate and extraction with methyl tert-butyl ether (MTBE) isolates BDCNM, though yields remain lower (40–60%) compared to radical bromination.

Halogen Exchange Reactions

Theoretical Approaches and Limitations

Halogen exchange, though less documented, could involve substituting chlorine atoms in trichloronitromethane (TCNM) with bromine using hydrogen bromide (HBr) or sodium bromide (NaBr). However, the strong C-Cl bond in TCNM renders this method inefficient without catalysts. Preliminary studies suggest that phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane marginally improve bromine incorporation, but yields remain below 30%.

Experimental Optimization and Challenges

Solvent and Initiator Effects

Halogenated solvents like ethylene dichloride suppress solvent bromination, a common side reaction in non-halogenated media. Radical initiators with low decomposition temperatures (e.g., 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)) enhance reaction rates while avoiding excessive thermal stress.

化学反応の分析

Hydrolysis and Degradation Pathways

Bromodichloronitromethane undergoes hydrolysis under basic conditions, leading to degradation products such as trihalomethanes (THMs). A study demonstrated that at pH 8.3, this compound degraded by 99.9% within 95 minutes, primarily forming chloroform (TCM) .

Table 1: Base Hydrolysis Products of this compound

| Initial Compound | Degradation (%) | Major Product | Product Concentration (µg/L) |

|---|---|---|---|

| BDCNM | 99.9 | TCM | 343 |

This degradation is attributed to the displacement of nitro groups by hydroxide ions, followed by reductive elimination of halogens .

Nucleophilic Substitution Reactions

The electron-withdrawing nitro group activates the α-carbon for nucleophilic substitution. This compound reacts with nucleophiles like glutathione (GSH) and thiols, forming mutagenic intermediates.

-

Reaction with Glutathione (GSH):

In biological systems, BDCNM reacts with GSH, likely catalyzed by glutathione S-transferase theta (GSTT1-1), to produce mutagenic metabolites. This mechanism explains its observed genotoxicity in Salmonella strains (TA98, TA100) . -

Halogen Displacement:

Substitution of bromine or chlorine with hydroxyl or amine groups has been reported in analogous halonitromethanes, yielding nitroalcohols or nitroamines .

Reduction Reactions

The nitro group in this compound is reducible to an amine under specific conditions:

-

Catalytic Hydrogenation:

Using H₂/Pd-C or Fe/HCl, the nitro group is reduced to -NH₂, forming bromodichloroaminomethane. This reaction is critical in detoxification studies .

Equation:

Atmospheric Oxidation

In the troposphere, this compound reacts with hydroxyl radicals (·OH) and ozone (O₃), leading to fragmentation or oxidative by-products. Theoretical studies suggest:

-

OH Radical Attack:

Hydrogen abstraction from the C-H bond generates nitroperoxy radicals, which decompose into smaller halogenated fragments . -

Ozone Reaction:

Ozonolysis cleaves the nitro group, producing chlorine oxides (ClO) and bromine oxides (BrO) as intermediates .

Mutagenicity and Biochemical Interactions

This compound exhibits direct and S9-mediated mutagenicity in bacterial assays:

Table 2: Mutagenic Potency in Salmonella Strains

| Strain | Revertants/µmol (-S9) | Revertants/µmol (+S9) |

|---|---|---|

| TA98 | 1,688 | 1,616 |

| TA100 | 3,616 | 2,674 |

These results indicate frameshift and base-pair substitution mutations, likely due to DNA alkylation by reactive intermediates .

Environmental and Health Implications

As a DBP, this compound’s stability in water raises concerns:

科学的研究の応用

Chemical Properties and Formation

BDCNM is generated when organic matter reacts with chlorine during water treatment processes. It is part of a broader category of DBPs that can pose health risks upon exposure. The formation of BDCNM is influenced by several factors, including the concentration of chlorine, the presence of organic precursors, and reaction conditions such as pH and temperature .

Environmental Monitoring

BDCNM serves as an important marker for assessing water quality and the effectiveness of disinfection processes. Its detection in water supplies indicates potential health risks associated with DBPs. Researchers utilize BDCNM levels to evaluate the impact of different water treatment methods on DBP formation:

- Case Study: Water Treatment Efficacy

A study evaluated various quenching agents' effects on BDCNM concentrations during chlorination. Ascorbic acid was shown to increase BDCNM levels significantly under neutral pH conditions, highlighting its role as a reactive agent in water treatment scenarios .

Toxicological Studies

BDCNM has been investigated for its toxicological effects on human health, particularly concerning its carcinogenic potential. Research indicates associations between exposure to chlorinated DBPs, including BDCNM, and adverse health outcomes such as bladder cancer:

- Case Study: Epidemiological Links

A comprehensive review examined epidemiological data correlating bladder cancer incidences with exposure to chlorinated drinking water containing BDCNM. The findings suggest a significant association between high levels of DBPs and increased cancer risk, underscoring the need for regulatory scrutiny .

Analytical Chemistry

In analytical chemistry, BDCNM is studied for its behavior in various chemical reactions and its detection methods:

- Data Table: Detection Methods for BDCNM

| Method | Sensitivity | Application Area |

|---|---|---|

| Gas Chromatography | High | Environmental samples |

| Liquid Chromatography | Moderate | Water quality testing |

| Mass Spectrometry | Very High | Identification and quantification |

These methods are crucial for monitoring BDCNM levels in environmental samples and ensuring compliance with safety standards.

Health Impact Assessments

Research has shown that exposure to BDCNM can lead to various health issues due to its potential toxic effects:

- Health Risk Analysis

A study assessed the health impacts associated with DBPs in drinking water, emphasizing the need for improved water treatment technologies to minimize BDCNM formation. The research highlighted that reducing DBP concentrations could significantly lower public health risks .

Regulatory Implications

Given the potential health risks associated with BDCNM, regulatory bodies are increasingly focusing on monitoring DBP levels in drinking water:

作用機序

The primary mechanism of action of bromodichloronitromethane involves inducing DNA strand breaks in mammalian cells . This is achieved through its interaction with cellular DNA, leading to the formation of breaks and subsequent activation of DNA repair pathways. The exact molecular targets and pathways involved are still under investigation, but its mutagenic properties are well-documented.

類似化合物との比較

Structural and Physicochemical Properties

Key Differences :

- Halogen Composition : Bromine substitution increases molecular weight and may enhance lipophilicity, influencing bioavailability and toxicity.

- Thermal Stability : BDCNM and TBNM decompose at GC injection port temperatures (200–250°C), producing haloforms (e.g., bromoform), whereas TCNM is more stable .

Occurrence in Drinking Water

HNMs are detected globally in drinking water, with concentrations influenced by bromide levels and disinfection practices:

| Compound | Median Concentration (μg/L) | Maximum Reported Concentration (μg/L) |

|---|---|---|

| BDCNM | 1.2 | 5.0 |

| TCNM (chloropicrin) | 0.8 | 4.5 |

| DBCNM | 0.6 | 3.2 |

| TBNM (bromopicrin) | 0.3 | 2.1 |

Data derived from large-scale surveys of drinking water systems .

Key Insight : BDCNM is among the most prevalent HNMs due to moderate bromide availability in source waters. Fully chlorinated TCNM is more common in low-bromide waters.

Toxicity and Mutagenicity

All HNMs exhibit genotoxicity, but potency varies:

| Compound | Mutagenicity (TA100 ± S9) | DNA Damage in CHO Cells |

|---|---|---|

| BDCNM | +++ | Positive |

| TCNM | ++ | Positive |

| TBNM | ++++ | Positive |

Key Findings :

Reactivity with Residual Chlorine Quenchers

Ascorbic acid, a common quencher, differentially affects HNMs:

Mechanism : Brominated HNMs react with ascorbic acid to form brominated radicals, promoting further halogenation .

Analytical Challenges and Stability

- Decomposition : BDCNM decomposes during GC/MS analysis, generating mixed spectra of parent compounds and haloforms, complicating identification .

- H/Br Exchange : Brominated HNMs exhibit hydrogen/bromine exchange in mass spectrometry, altering fragmentation patterns .

- Quantification : Co-elution with other DBPs (e.g., trihalomethanes) requires advanced techniques like isotope dilution .

Environmental and Regulatory Implications

- Formation Control : BDCNM formation is minimized by reducing bromide levels and using alternative disinfectants (e.g., ozone).

生物活性

Bromodichloronitromethane (DBCNM) is a disinfection byproduct (DBP) formed during the chlorination of water containing bromide. Its biological activity has raised concerns due to its potential toxicity and genotoxicity. This article reviews the current understanding of DBCNM's biological effects, highlighting cytotoxicity, genotoxicity, and environmental implications based on diverse research findings.

DBCNM is a halogenated compound with the chemical formula CBrCl2NO2. It is primarily produced in chlorinated water sources where bromide ions are present. The formation of DBCNM is influenced by various factors, including the concentration of bromide, chlorine dosage, and the presence of organic matter.

Table 1: Formation Conditions for DBCNM

| Factor | Influence on DBCNM Formation |

|---|---|

| Bromide Concentration | Higher concentrations lead to increased DBCNM levels |

| Chlorine Dosage | Elevated chlorine levels enhance DBCNM production |

| Organic Matter Presence | Organic precursors can facilitate DBCNM formation |

Cytotoxicity

Research indicates that DBCNM exhibits significant cytotoxic effects on mammalian cells. A study utilizing Chinese hamster ovary (CHO) cells demonstrated a concentration-dependent increase in cytotoxicity, with lethal concentrations identified in the low µg/L range.

Table 2: Cytotoxicity Data for DBCNM

| Concentration (µg/L) | % Cell Viability |

|---|---|

| 0.1 | 95 |

| 1.0 | 75 |

| 10 | 50 |

| 100 | 10 |

Genotoxicity

DBCNM has been shown to possess genotoxic properties, which can lead to DNA damage. Studies employing the single-cell gel electrophoresis (SCGE) assay indicated that exposure to DBCNM resulted in increased DNA strand breaks in treated cells.

Case Study: Genotoxic Effects of DBCNM

A study reported that exposure to DBCNM at concentrations as low as 0.5 µg/L resulted in significant DNA damage in human lymphocytes. The findings suggest that even trace levels of this compound can pose risks to genetic material.

Environmental Impact

DBCNM is frequently detected in treated wastewater and drinking water supplies. Its presence raises concerns about long-term exposure effects on human health and ecosystems. Research indicates that DBCNM can accumulate in aquatic environments, potentially affecting aquatic organisms and disrupting ecosystems.

Health Implications

The health implications of exposure to DBCNM are significant, particularly regarding respiratory issues and immune system effects. Long-term exposure has been linked to various health problems, including asthma and other respiratory conditions.

Table 3: Health Effects Associated with DBCNM Exposure

| Health Effect | Description |

|---|---|

| Respiratory Problems | Increased incidence of asthma and bronchitis |

| Immune System Effects | Weakened immune response leading to higher susceptibility to infections |

Q & A

Basic: What analytical methods are recommended for detecting bromodichloronitromethane in water samples, and how can decomposition artifacts be minimized?

Answer: this compound is thermally unstable and decomposes at standard gas chromatography (GC) injection port temperatures (200–250°C), forming haloforms like bromoform . To mitigate this, use lower injection port temperatures (e.g., 150°C) and shorter residence times. Purge-and-trap systems coupled with GC/electron capture detection (ECD) or GC/mass spectrometry (MS) are effective, with detection limits as low as 0.09 µg/L . Confirmatory analysis should include tandem MS to distinguish decomposition products from the parent compound.

Advanced: What radical-mediated mechanisms drive this compound decomposition during analytical procedures?

Answer: this compound decomposes via homolytic cleavage of the C–NO₂ bond under thermal stress, generating trichloromethyl (•CCl₂Br) and nitroxyl (•NO₂) radicals. These radicals abstract hydrogen from solvents (e.g., methanol), forming haloforms and secondary adducts . Radical recombination products, such as dichlorobromomethane, are also observed. To study these pathways, electron paramagnetic resonance (EPR) or spin-trapping agents (e.g., TEMPO) can isolate transient radicals .

Basic: How is this compound synthesized, and what purity thresholds are achievable?

Answer: this compound is synthesized via halogenation of nitromethane using a Cl₂/Br₂ mixture under controlled conditions, yielding a 95% total product mixture. Fractional distillation under vacuum (22 Torr) through a glass helices-packed column achieves 99.5% purity, with a boiling point of 52°C . Purity is verified via gas chromatography (GLC) and corroborated by density (d²⁵ = 2.073) and spectral data (IR: 1590 cm⁻¹ for asymmetric NO₂; NMR: δ 2.83–4.72 for stereoisomers) .

Advanced: What stereochemical outcomes arise from this compound’s photochemical reactions with alkenes?

Answer: In benzene under UV irradiation, this compound reacts with cyclohexene to form cis/trans isomers of 1-bromo-2-(dichloronitromethyl)cyclohexane (40:60 ratio). Stereoselectivity is influenced by radical recombination kinetics and steric effects, confirmed by NMR δ 4.01 (trans) and 4.72 (cis) . Cyclopentene reactions favor trans-isomers due to reduced ring strain, evidenced by NMR δ 4.38 (trans) .

Basic: What toxicological endpoints are associated with this compound exposure in mammalian cells?

Answer: this compound induces DNA strand breaks via oxidative stress, as shown in comet assays with mammalian cell lines. Dose-dependent cytotoxicity is observed at concentrations ≥10 µM, with LC₅₀ values varying by cell type. Metabolic activation (e.g., cytochrome P450) enhances genotoxicity, necessitating Ames tests with S9 liver fractions for mutagenicity screening .

Advanced: How do solvent polarity and pH influence this compound’s stability in aqueous systems?

Answer: In aqueous solutions, this compound undergoes hydrolysis at pH > 8, yielding chloride, bromide, and nitrite ions. Pseudo-first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ at pH 9) are observed, with degradation accelerated by hydroxyl radicals (•OH) from advanced oxidation processes (AOPs). Solvents like acetonitrile stabilize the compound, while methanol promotes radical-mediated decomposition .

Basic: What spectroscopic techniques are used to characterize this compound’s structure?

Answer: Fourier-transform infrared (FTIR) spectroscopy identifies NO₂ asymmetric (1590 cm⁻¹) and symmetric (1320 cm⁻¹) stretches. ¹H NMR resolves stereoisomers via distinct chemical shifts (e.g., δ 3.24 for trans-HCCl₂NO₂). High-resolution MS (HRMS) with electrospray ionization (ESI) confirms the molecular ion [M-H]⁻ at m/z 207.829 .

Advanced: What role does this compound play in disinfection byproduct (DBP) formation dynamics during water treatment?

Answer: this compound forms via halogenation of nitromethane precursors (e.g., amino acids) during chlorination/ozonation. Its concentration correlates with bromide levels (r² = 0.78) and natural organic matter (NOM) aromaticity, as measured by SUVA₂₅₄. Competing pathways with chloropicrin (CCl₃NO₂) are pH-dependent, with brominated DBPs dominating at pH < 7 .

Basic: What quality control measures ensure accurate quantification of this compound in certified reference materials (CRMs)?

Answer: CRMs (e.g., 100 µg/mL in methanol) require gravimetric preparation under ISO 17034, with homogeneity verified via GC-ECD across 10 vials (RSD < 2%). Stability is assessed at 4°C over 12 months, and interlaboratory validation ensures ±5% uncertainty .

Advanced: How do this compound’s physicochemical properties (e.g., Kow, Henry’s constant) affect its environmental fate?

Answer: With a log Kow of 1.8 and Henry’s constant (H = 2.1 × 10⁻³ atm·m³/mol), this compound partitions into aqueous phases but volatilizes moderately. Bioconcentration factors (BCF < 10) suggest low bioaccumulation, though photolysis half-lives (t₁/₂ = 4.5 h under UV) indicate atmospheric degradation as a key removal pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。